molecular formula C5H9N3O4 B3039303 A-D-Xylopyranosyl azide CAS No. 100842-21-5

A-D-Xylopyranosyl azide

Cat. No. B3039303
CAS RN: 100842-21-5
M. Wt: 175.14 g/mol
InChI Key: WVWBURHISBVZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-D-Xylopyranosyl azide is a chemical compound composed of an azide group attached to the xylopyranose moiety. The xylopyranose motif is widely distributed in the plant kingdom, primarily as a constituent of hemicelluloses. In contrast, D-xylose, the monosaccharide unit of xylopyranose, is relatively uncommon in mammalian cells and is mainly found in the structures of proteoglycans .


Synthesis Analysis

The preparation of A-D-Xylopyranosyl azide involves various synthetic routes. These can be categorized based on the nature of the glycosidic linkage and the aglycone moiety. Both chemical and enzymatic pathways have been explored for the synthesis of β-xylopyranosides, including A-D-Xylopyranosyl azide .


Molecular Structure Analysis

The molecular structure of A-D-Xylopyranosyl azide consists of a xylopyranose ring with an azide group attached to one of the hydroxyl groups. The azide functional group (-N₃) is composed of three nitrogen atoms. The xylopyranose ring itself is a six-membered pyranose ring with a specific arrangement of hydroxyl groups and a glycosidic linkage .


Chemical Reactions Analysis

A-D-Xylopyranosyl azide can participate in various chemical reactions. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-reactive triple bond-containing hydrophobic agents. These reactions enable the functionalization of the xylopyranose scaffold with diverse moieties for specific applications .

Scientific Research Applications

Xyloglucan Degradation

A-D-Xylopyranosyl azide is used in the degradation of xyloglucans, a major plant hemicellulosic polysaccharide . An extracellular α-xylosidase, named AxyB, has been identified and characterized in Aspergillus oryzae. AxyB belongs to the glycoside hydrolase family 31 and releases D-xylose from isoprimeverose (α-D-xylopyranosyl-(1 → 6)-D-glucopyranose) and xyloglucan oligosaccharides .

Biofuel Production

The hydrolytic products of xylan, such as β-D-xylopyranosyl residues, can be converted into combustible liquids like ethanol . This process involves the delignification of hemicellulose material rich in xylan, followed by hydrolysis by xylanases and hemicellulases, to produce sugars .

Solvent Production

In addition to biofuel, the hydrolytic products of xylan can also be converted into solvents . This application is similar to biofuel production, involving the delignification of hemicellulose material and hydrolysis by xylanases and hemicellulases .

Low-Calorie Sweetener Production

The hydrolytic products of xylan, such as β-D-xylopyranosyl residues, can be used to produce artificial low-calorie sweeteners . This process also involves the delignification of hemicellulose material rich in xylan, followed by hydrolysis by xylanases and hemicellulases .

Xylanase Activity Research

A-D-Xylopyranosyl azide is used in research related to xylanase activity . These enzymes are classified based on their relative affinity for the xylooligosaccharides into distinct entities such as xylobiases and exo-1,4-β-xylanases .

Glycoside Hydrolase Family Research

A-D-Xylopyranosyl azide is used in research related to the glycoside hydrolase family . An extracellular α-xylosidase, named AxyB, which belongs to the glycoside hydrolase family 31, releases D-xylose from isoprimeverose and xyloglucan oligosaccharides .

Mechanism of Action

Target of Action

A-D-Xylopyranosyl azide (XylAz) is a compound consisting of a xylose sugar derivative and an azide functional group. It primarily targets enzymes involved in the degradation of plant cell wall polysaccharides, specifically those involved in the hydrolysis of α-L-arabinosyl linkages . These enzymes, known as α-L-arabinofuranosidases (α-L-ABFs), play a crucial role in the degradation of arabinoxylan and arabinan .

Mode of Action

The interaction of A-D-Xylopyranosyl azide with its targets results in the cleavage of arabinose decorations located at arabinoxylan chain extremities . This action is facilitated by the azide functional group present in the compound. The compound can convert the double arabinose decorations present on arabinoxylan into single O2- or O3-linked decorations . This enzyme acts in synergy with GH62-1234 (RcAbf62A m2,3), a GH62 α-L-ABF which hydrolyzes α-(1→3) or α-(1→2)-arabinosyl linkages present on polysaccharides and arabinoxylooligosaccharides monodecorated .

Biochemical Pathways

The action of A-D-Xylopyranosyl azide affects the biochemical pathways involved in the degradation of plant cell wall polysaccharides. Specifically, it impacts the degradation of arabinoxylan and arabinan, key components of hemicelluloses . The compound’s action results in the removal of all the decorations present in the backbone of arabinoxylan and arabinan .

Result of Action

The action of A-D-Xylopyranosyl azide results in significant molecular and cellular effects. It facilitates the degradation of plant cell wall polysaccharides by removing arabinose decorations from arabinoxylan and arabinan . This action enhances the efficiency of enzymes involved in the degradation of these polysaccharides .

properties

IUPAC Name

2-azidooxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWBURHISBVZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-D-Xylopyranosyl azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-D-Xylopyranosyl azide
Reactant of Route 2
A-D-Xylopyranosyl azide
Reactant of Route 3
A-D-Xylopyranosyl azide
Reactant of Route 4
A-D-Xylopyranosyl azide
Reactant of Route 5
A-D-Xylopyranosyl azide
Reactant of Route 6
A-D-Xylopyranosyl azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.